1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyrazole ring fused with a pyridine ring, making it a significant molecule in various chemical and pharmaceutical applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Alkylation and Methylation: The final steps involve the alkylation of the pyrazole ring with ethyl groups and the methylation of the amine group using methylating agents like methyl iodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Coupling Reactions: The compound can participate in coupling reactions, forming biaryl or heteroaryl derivatives through palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine: This compound lacks the N-methyl group, which may affect its reactivity and biological activity.
1-(2-aminopropyl)-1H-indazole: This compound features an indazole ring instead of a pyrazole-pyridine fusion, leading to different chemical and biological properties.
Pyridine-indole derivatives: These compounds combine pyridine and indole rings, offering a different set of pharmacological activities compared to the pyrazole-pyridine structure.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-11(9-13-2)8-12(15-16)10-4-6-14-7-5-10/h4-8,13H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYOTLCXJURWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.